molecular formula C20H21ClN2O2 B5428209 1-(4-chlorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one

1-(4-chlorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one

Cat. No. B5428209
M. Wt: 356.8 g/mol
InChI Key: UOLFMAZZLSIHFB-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one, also known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is an important enzyme that regulates various cellular processes such as cell growth, proliferation, and survival. LY294002 has been widely used in scientific research as a tool compound to investigate the role of PI3K in various biological processes.

Mechanism of Action

1-(4-chlorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one inhibits the activity of PI3K by binding to its ATP-binding site. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a key step in the activation of the PI3K/Akt/mTOR signaling pathway. By inhibiting this pathway, this compound can induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. This compound can also improve insulin sensitivity and glucose uptake in diabetic animals. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one has several advantages for lab experiments. It is a potent and selective inhibitor of PI3K, which makes it a valuable tool for investigating the role of PI3K in various biological processes. This compound is also relatively easy to synthesize and has a high purity and yield. However, this compound has some limitations. It can be toxic to cells at high concentrations, which can limit its use in some experiments. In addition, this compound can inhibit other kinases at high concentrations, which can lead to off-target effects.

Future Directions

There are several future directions for the use of 1-(4-chlorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one in scientific research. One area of interest is the development of more potent and selective PI3K inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of PI3K in aging and age-related diseases. This compound has been shown to extend the lifespan of some organisms, and further research is needed to understand the mechanisms underlying this effect. Finally, this compound may have potential as a therapeutic agent for the treatment of cancer, diabetes, and neurodegenerative diseases. Further research is needed to evaluate its efficacy and safety in clinical trials.

Synthesis Methods

1-(4-chlorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one can be synthesized using a multistep reaction starting from 4-chlorobenzaldehyde and 4-morpholinophenylamine. The synthesis involves several chemical reactions including Friedel-Crafts acylation, reduction, and condensation. The final product is obtained as a yellow solid with a high purity and yield.

Scientific Research Applications

1-(4-chlorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one has been extensively used in scientific research to investigate the role of PI3K in various biological processes. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. This compound has been used to study the role of PI3K in cancer, diabetes, and neurodegenerative diseases. It has also been used to investigate the mechanism of action of various drugs and natural compounds.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(4-morpholin-4-ylanilino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c1-15(14-20(24)16-2-4-17(21)5-3-16)22-18-6-8-19(9-7-18)23-10-12-25-13-11-23/h2-9,14,22H,10-13H2,1H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLFMAZZLSIHFB-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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